molecular formula C14H22N2O B2568685 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol CAS No. 54981-01-0

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol

Cat. No.: B2568685
CAS No.: 54981-01-0
M. Wt: 234.343
InChI Key: LAXOSLOZUNLMBZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s structure includes a benzyl group attached to the piperidine ring and an aminoethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol typically involves the reaction of benzyl chloride with piperidine, followed by the introduction of the aminoethyl group. One common method includes:

    Benzylation of Piperidine: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine.

    Introduction of Aminoethyl Group: The N-benzylpiperidine is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents replacing the benzyl group.

Scientific Research Applications

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets. It is known to modulate trace amine-associated receptor 1 (TAAR1), which plays a role in neurotransmitter regulation. The compound’s binding to TAAR1 can influence dopamine and serotonin levels, impacting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide
  • 4-(2-Aminoethyl)benzenesulfonamide
  • 4-(2-Aminoethyl)morpholine

Uniqueness

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol is unique due to its specific structural features, such as the benzyl group and the aminoethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to modulate TAAR1 sets it apart from other piperidine derivatives, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

4-(2-aminoethyl)-1-benzylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOSLOZUNLMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCN)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of LiAlH4 (1.8 g, 0.048 mmol) in THF (40 mL) at 0° C. was added dropwise via addition funnel a solution of 2-[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]acetamide (4 g, 0.016 mmol) in THF (40 mL). The solution warmed to 25° C. and was then heated to reflux for 12 h. After cooling, the solution was then carefully quenched with a saturated solution of sodium potassium tartrate and extracted several times with DCM. The combined organic fractions were dried (Na2SO4) and the resulting residue was used directly without further purification: LCMS (ES) m/e 236 (M+H)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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